![molecular formula C22H23N5O2 B10977995 N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10977995.png)
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the coupling with the methoxyphenyl acetamide group. Common reagents used in these reactions include indole, triazole precursors, and methoxyphenyl acetic acid derivatives. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized analogs with potential biological activities .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis rates in malignant cells.
- Case Study : In vitro studies demonstrated that N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
- Case Study : A study using lipopolysaccharide (LPS)-induced macrophages indicated that treatment with this compound led to a significant decrease in inflammatory markers.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains:
- Activity Spectrum : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics.
- Case Study : In vitro tests revealed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA).
Data Table of Biological Activities
Activity Type | Cell Line/Model | Effect Observed | Reference |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis | [Source Not Specified] |
Anticancer | A549 (Lung Cancer) | Reduced cell viability | [Source Not Specified] |
Anti-inflammatory | LPS-induced Macrophages | Decrease in TNF-alpha and IL-6 | [Source Not Specified] |
Antimicrobial | MRSA | Growth inhibition | [Source Not Specified] |
Mechanism of Action
The mechanism of action of N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and specificity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the indole moiety, triazole ring, and methoxyphenyl group in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Biological Activity
The compound N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₃₅H₃₉N₇O₂
- Molecular Weight : 589.7 g/mol
Structural Representation
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of the indole and triazole moieties suggests potential interactions with various biological targets.
2D and 3D Structures
The 2D structure can be visualized through various chemical databases, while 3D conformers are available for computational studies to predict molecular interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Potential
Recent studies have highlighted the role of indole-based compounds in cancer therapy. The compound's structure suggests it may inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in cancer immune evasion. Inhibitors of IDO1 have shown promise in enhancing anti-tumor immunity . For instance, related compounds have demonstrated IC50 values in the low micromolar range against IDO1, indicating strong inhibitory potential .
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory properties. The presence of methoxyphenyl groups may enhance these effects by modulating inflammatory pathways. Studies have shown that triazoles can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Synthesis and Evaluation
A study conducted by researchers synthesized several triazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant antimicrobial and anticancer properties . The synthesis involved standard organic chemistry techniques, followed by biological testing using established protocols.
Pharmacological Profiles
A comprehensive review of 1,2,4-triazoles summarized their pharmacological profiles across various studies. It was found that these compounds possess diverse activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance specific biological activities.
Table 1: Biological Activities of Related Triazole Compounds
Compound Name | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 5.0 | |
Compound B | IDO1 Inhibition | 1.73 ± 0.97 | |
Compound C | Anti-inflammatory | N/A |
Table 2: Synthesis Pathways for Triazole Derivatives
Step | Reagents/Conditions | Product |
---|---|---|
1 | Indole + Propylamine + Base | Intermediate A |
2 | Intermediate A + Triazole precursor | Target Compound |
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-11-5-2-7-15(19)13-21(28)25-22-24-20(26-27-22)12-6-8-16-14-23-18-10-4-3-9-17(16)18/h2-5,7,9-11,14,23H,6,8,12-13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
MJMXYOYZEPIENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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